2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJTWKPQRPOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187767 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-12-4 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern spectroscopic techniques to unequivocally confirm the molecular structure of this target compound. The narrative moves beyond a simple listing of procedures to explain the strategic reasoning behind the analytical choices, ensuring a self-validating and robust characterization process.
Introduction: Defining the Target
The compound of interest, this compound, is a substituted N-phenylethyl acetamide. Its structure, presented below, suggests a synthetic pathway likely involving the acylation of 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride. A thorough structural confirmation is a critical first step in any research and development pipeline to ensure the integrity of subsequent biological or chemical studies.
The molecular formula is C₁₁H₁₄ClNO₂, with a predicted monoisotopic mass of 227.0713 g/mol . This guide will detail the multi-pronged analytical approach required to confirm this structure, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Strategic Approach: A Self-Validating Workflow
The elucidation of a novel molecular structure relies on a convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. Our approach is to first determine the molecular formula and then to piece together the connectivity of the atoms.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
The initial and most crucial step is to ascertain the molecular weight and formula of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose due to its ability to provide highly accurate mass measurements.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high accuracy.
-
Data Acquisition: The analysis is performed in positive ion mode to facilitate the formation of the [M+H]⁺ adduct.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the molecular formula. The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a key validation point.
Predicted Mass Spectrum Data
| Ion | Predicted m/z (Monoisotopic) | Expected Isotopic Pattern |
| [M+H]⁺ | 228.0786 | A prominent peak at 228.0786 and a smaller peak at 230.0757 (for the ³⁷Cl isotope) in a ~3:1 ratio. |
| [M+Na]⁺ | 250.0605 | A prominent peak at 250.0605 and a smaller peak at 252.0576 (for the ³⁷Cl isotope) in a ~3:1 ratio. |
The observation of the characteristic chlorine isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.
Infrared Spectroscopy: Identifying Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (secondary amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=O stretch (Amide I band) |
| ~1550 | Medium | N-H bend (Amide II band) |
| ~1250 | Strong | Ar-O-C stretch (asymmetric) |
| ~1050 | Strong | Ar-O-C stretch (symmetric) |
| ~750 | Strong | C-Cl stretch |
The presence of strong absorptions around 1650 cm⁻¹ and 1550 cm⁻¹, along with a sharp peak around 3300 cm⁻¹, would provide compelling evidence for the secondary amide functionality.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.
-
Data Analysis: The spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.80 | m | 3H | Ar-H |
| ~6.50 | br s | 1H | N-H |
| ~4.05 | s | 2H | Cl-CH₂ |
| ~3.80 | s | 3H | O-CH₃ |
| ~3.60 | q | 2H | N-CH₂ |
| ~2.85 | t | 2H | Ar-CH₂ |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (amide) |
| ~160.0 | Ar-C-O |
| ~140.0 | Ar-C |
| ~130.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~55.0 | O-CH₃ |
| ~43.0 | Cl-CH₂ |
| ~41.0 | N-CH₂ |
| ~35.0 | Ar-CH₂ |
The combination of ¹H and ¹³C NMR data allows for a complete mapping of the molecule's backbone. Further confirmation can be achieved with 2D NMR experiments such as COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Caption: A streamlined workflow for NMR analysis.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is achieved through the systematic and integrated application of mass spectrometry, FT-IR, and NMR spectroscopy. The convergence of data from these orthogonal techniques provides a high degree of confidence in the final structural assignment. This guide has outlined the theoretical basis and practical considerations for each step, offering a robust template for the characterization of this and other novel small molecules in a research and development setting.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][1]
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National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
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PubChem. National Center for Biotechnology Information. [Link][2][3][4]
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- 2. 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide (CAS Number: 34162-12-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide, a molecule of interest in the fields of organic synthesis and biomedical research. Drawing upon available data and established scientific principles, this document will delve into the compound's properties, synthesis, potential applications, and safety considerations to support advanced research and development endeavors.
Molecular Identity and Physicochemical Properties
This compound, assigned CAS number 34162-12-4, is a member of the chloroacetamide class of compounds, characterized by a reactive chloroacetyl group attached to an amine. The presence of a methoxyphenyl ethyl moiety significantly influences its physicochemical properties and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |
| Molecular Weight | 227.69 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC=CC(CCNC(=O)CCl)=C1 | [1] |
| Boiling Point | 404.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.158 g/cm³ (Predicted) | [3] |
| Flash Point | 198.2 °C (Predicted) | [3] |
| Melting Point | No data available | |
| Solubility | No data available | |
| LogP (Octanol-Water Partition Coefficient) | No data available |
Note: Some physical properties are predicted and have not been experimentally verified.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the acylation of 2-(3-methoxyphenyl)ethanamine with chloroacetyl chloride. This reaction is a standard method for the formation of N-substituted chloroacetamides.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-(3-methoxyphenyl)ethanamine and chloroacetyl chloride.
Materials:
-
2-(3-methoxyphenyl)ethanamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Causality of Experimental Choices: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The base, triethylamine, is added to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. The aqueous workup serves to remove unreacted starting materials and salts.
Caption: Workflow for the synthesis of this compound.
The chloroacetamide moiety is a reactive electrophile, making the compound susceptible to nucleophilic substitution reactions at the α-carbon. This reactivity is the basis for many of its applications in chemical synthesis and biological systems.
Potential Applications and Mechanism of Action
While specific applications for this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests several areas of potential utility.
Organic Synthesis
As a bifunctional molecule, it serves as a valuable intermediate in the synthesis of more complex molecules.[2] The chloroacetyl group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce the N-[2-(3-methoxyphenyl)ethyl]acetamido moiety into a target structure.
Biological and Pharmacological Research
Chloroacetamide-containing compounds are known to exhibit a range of biological activities, often acting as enzyme inhibitors.[2] The electrophilic carbon of the chloroacetyl group can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition.[2] The methoxyphenyl group can contribute to the binding affinity and selectivity of the compound for specific biological targets through hydrophobic and hydrogen bonding interactions.[2]
Derivatives of 2-chloroacetamide have been investigated for their potential as antimicrobial, herbicidal, and antifungal agents.[1] Furthermore, related acetamide structures have been explored for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]
Caption: Postulated mechanism of action via covalent enzyme inhibition.
Safety and Handling
General Hazards of Chloroacetamides:
-
Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Irritation: They are often irritating to the skin, eyes, and respiratory tract.[6]
-
Sensitization: Prolonged or repeated contact may cause skin sensitization.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
In case of exposure, seek immediate medical attention. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Spectral Data
Experimentally determined spectral data for this compound are not widely published. However, based on its structure, the following characteristic peaks would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the methoxyphenyl group, the methylene protons of the ethyl chain, the methoxy group protons, the amide proton, and the methylene protons of the chloroacetyl group.
-
¹³C NMR: Resonances for the carbons of the aromatic ring, the ethyl chain, the methoxy group, the amide carbonyl, and the chloro-substituted methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-Cl stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.
Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of this compound.
Conclusion
This compound is a versatile chemical intermediate with potential applications in organic synthesis and as a scaffold for the development of biologically active molecules. Its reactivity, driven by the electrophilic chloroacetamide group, allows for a variety of chemical transformations and potential interactions with biological targets. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers working with this compound. Adherence to strict safety protocols is essential when handling this and other reactive chloroacetamide derivatives.
References
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]
- US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide - Google Patents.
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2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. Available at: [Link]
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2-chloro-N-(2,3-dimethylphenyl)acetamide | C10H12ClNO | CID 296347 - PubChem. Available at: [Link]
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ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]
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An In-depth Technical Guide on the Biological Activity of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide. While direct extensive research on this specific molecule is limited, this document synthesizes data from structurally analogous chloroacetamide derivatives to build a predictive profile of its pharmacological potential. We will explore its chemical properties, established synthesis routes, and plausible biological targets, including antimicrobial, anti-inflammatory, and anticancer activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for investigating this compound's therapeutic promise.
Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry
The chloroacetamide functional group is a well-established pharmacophore in medicinal chemistry, known for its role as an irreversible covalent inhibitor. The electrophilic carbon adjacent to the chlorine atom readily reacts with nucleophilic residues on biological macromolecules, such as the thiol group of cysteine or the imidazole ring of histidine. This covalent modification can lead to potent and sustained inhibition of enzyme activity.
Derivatives of 2-chloroacetamide have been explored for a wide range of therapeutic applications, including as antimicrobial, antifungal, anti-inflammatory, and anticancer agents[1][2]. The biological activity of these compounds is often dictated by the nature of the N-substituent, which influences factors such as cell permeability, target specificity, and overall potency. The subject of this guide, this compound, incorporates a methoxyphenyl ethyl moiety, suggesting potential interactions with targets in the central nervous system or other biological systems where this structural motif is recognized. This compound is also noted as a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders[3].
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C11H14ClNO2 | |
| Molecular Weight | 227.69 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 34162-12-4 |
Synthesis Protocol
The synthesis of this compound can be achieved through a standard acylation reaction between 2-(3-methoxyphenyl)ethylamine and chloroacetyl chloride. The following is a generalized, yet detailed, laboratory-scale protocol.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(3-methoxyphenyl)ethylamine in anhydrous DCM.
-
Base Addition: Add 1.1 to 1.2 equivalents of triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related chloroacetamide derivatives, we can hypothesize several potential biological activities for this compound.
Antimicrobial and Antifungal Activity
A significant body of research has demonstrated the antimicrobial properties of N-substituted chloroacetamides[1]. These compounds are believed to exert their effects through the alkylation of essential microbial enzymes and proteins, leading to disruption of cellular processes and cell death. The chlorine atom in the chloroacetamide moiety can induce the degradation of sulfhydryl enzymes and amino acids, causing a loss of intracellular material and decreased nutrient absorption[4].
A study on various 2-chloro-N-alkyl/aryl acetamide derivatives showed excellent antibacterial and antifungal activity[1]. Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae and exhibited a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem[5]. This suggests that this compound could also possess antimicrobial properties and potentially act as a sensitizing agent for existing antibiotics.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be selected.
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Synergy Testing (Checkerboard Assay): To evaluate its potential as an antibiotic adjuvant, a checkerboard assay can be performed to determine the fractional inhibitory concentration (FIC) index in combination with standard antibiotics.
Anti-inflammatory Activity
Certain chloroacetamide derivatives have been investigated as potential anti-inflammatory agents. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid containing a chloroacetamide moiety have been synthesized and evaluated in silico for their ability to inhibit the COX-2 enzyme[6]. The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for treating inflammatory conditions.
Proposed Experimental Protocol for Anti-inflammatory Evaluation:
-
In Vitro COX-2 Inhibition Assay: The ability of the compound to inhibit ovine or human COX-2 can be assessed using a commercially available colorimetric or fluorescent assay kit.
-
Cell-Based Assays: The anti-inflammatory effects can be further investigated in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) by measuring the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
Anticancer Activity
The covalent inhibitory nature of chloroacetamides makes them attractive candidates for anticancer drug development. They can target specific enzymes or proteins that are overexpressed or play a critical role in cancer cell proliferation and survival. A study involving molecular docking experiments suggested that 2-chloro-N-(3-methoxyphenyl)acetamide and its derivatives exhibit a strong binding affinity for human topoisomerase IIα (TOP2A)[4]. TOP2A is a crucial enzyme involved in DNA replication and is a validated target for several clinically used anticancer drugs.
Proposed Mechanism of Action: Topoisomerase IIα Inhibition
-
Binding: The compound is hypothesized to bind to the ATP-binding site or another allosteric site on TOP2A.
-
Covalent Modification: The electrophilic chloroacetamide moiety forms a covalent bond with a nucleophilic residue (e.g., cysteine) within the binding pocket of the enzyme.
-
Inhibition of Catalytic Cycle: This irreversible binding prevents the enzyme from carrying out its function of decatenating and relaxing DNA, leading to the accumulation of DNA double-strand breaks.
-
Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) in cancer cells.
Caption: Hypothesized anticancer mechanism via TOP2A inhibition.
Proposed Experimental Protocol for Anticancer Evaluation:
-
In Vitro Cytotoxicity Assay: The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using the MTT or SRB assay.
-
Topoisomerase IIα Inhibition Assay: A cell-free DNA relaxation assay can be used to directly measure the inhibitory effect of the compound on purified human TOP2A.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry using Annexin V/propidium iodide staining and cell cycle analysis can be employed to determine if the observed cytotoxicity is due to the induction of apoptosis and to identify any cell cycle arrest.
Safety and Toxicology
Preliminary safety and toxicological data are essential before a compound can be considered for further development. For 2-chloro-N-(3-methoxyphenyl)acetamide, GHS hazard statements indicate that it is harmful if swallowed[7]. Detailed toxicological studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, would be required for comprehensive safety assessment.
Conclusion and Future Directions
This compound is a compound with significant, albeit largely unexplored, therapeutic potential. Based on the established biological activities of the chloroacetamide scaffold, this molecule warrants investigation as an antimicrobial, anti-inflammatory, and anticancer agent. The methoxyphenyl ethyl substituent may confer unique pharmacological properties, including improved cell permeability and target engagement.
Future research should focus on the systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the methoxyphenyl ring and the ethyl linker, could lead to the discovery of more potent and selective compounds. Furthermore, in vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising compound.
References
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]
-
2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. Available at: [Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
A Senior Application Scientist's Perspective on a Research Roadmap
Authored by: A Senior Application Scientist
Introduction: Rationale for Investigation
2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide is a synthetic compound featuring a reactive chloroacetamide electrophile and a methoxyphenyl ethyl moiety. While the specific biological activity of this molecule is not extensively documented in publicly available literature, its structural motifs suggest a high potential for interaction with biological systems. The chloroacetamide group is a known "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine[1]. This mode of action is characteristic of a class of targeted covalent inhibitors that have gained significant traction in drug development due to their potential for high potency and prolonged duration of action. The 2-(3-methoxyphenyl)ethyl substituent likely plays a crucial role in directing the molecule to a specific protein target, influencing its binding affinity and selectivity through hydrophobic and potentially other non-covalent interactions[1].
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound, from initial target identification to downstream pathway analysis and phenotypic validation. It is intended for researchers and drug development professionals seeking to characterize novel compounds with similar structural features.
Hypothesized Mechanism of Action: Covalent Modification of a Target Protein
Based on the chemical structure of this compound, the principal hypothesized mechanism of action is the covalent modification of one or more protein targets. The chloroacetamide moiety can undergo a nucleophilic substitution reaction with electron-rich amino acid side chains, leading to the irreversible inhibition of the target protein's function. The specificity of this interaction is likely governed by the non-covalent binding of the entire molecule within the target's binding pocket, which orients the chloroacetyl group for efficient reaction with a nearby nucleophile.
Part 1: Target Identification and Validation
A critical first step in elucidating the mechanism of action is the unbiased identification of the molecular target(s) of this compound. Affinity-based protein profiling (ABPP) is a powerful chemoproteomic technique well-suited for this purpose.
Experimental Workflow: Affinity-Based Protein Profiling
Caption: Workflow for target identification using affinity-based protein profiling.
Detailed Protocol: Synthesis of an Alkyne-Tagged Probe
A key prerequisite for ABPP is the synthesis of a probe molecule that retains the core structure of the parent compound but is appended with a bioorthogonal handle, such as a terminal alkyne. This allows for the subsequent attachment of a reporter tag via "click chemistry."
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Propargylamine
-
A suitable solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
The synthesis of this compound can be achieved by reacting 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct[1].
-
To create the alkyne-tagged probe, a similar synthetic strategy can be employed, potentially by modifying the chloroacetamide moiety or another suitable position on the molecule to incorporate a propargyl group. The precise synthetic route would need to be designed to ensure the reactivity of the chloroacetamide is preserved.
Target Validation
Once a list of potential protein targets is generated from the ABPP experiment, it is crucial to validate these interactions.
1. Recombinant Protein Expression and In Vitro Labeling:
-
Express and purify the candidate target proteins.
-
Incubate the recombinant proteins with the alkyne-tagged probe.
-
Confirm labeling using in-gel fluorescence (after clicking to a fluorescent azide) or by Western blot for the biotin tag.
2. Isothermal Titration Calorimetry (ITC):
-
Use ITC to measure the binding affinity (Kd) of the parent compound to the recombinant target protein. This will confirm a direct interaction and provide quantitative binding data.
3. Site of Covalent Modification Mapping:
-
Incubate the recombinant protein with the compound.
-
Digest the protein into peptides.
-
Analyze the peptides by LC-MS/MS to identify the specific amino acid residue that has been covalently modified.
Part 2: Elucidation of Downstream Signaling and Cellular Effects
Following target identification and validation, the next phase is to understand the functional consequences of target engagement.
Hypothetical Signaling Pathway
Assuming the identified target is a key signaling protein, such as a kinase or a component of an ubiquitin ligase complex, its inhibition by this compound would be expected to modulate downstream signaling events. For instance, if the target is a kinase, its inhibition would lead to decreased phosphorylation of its substrates.
Caption: Hypothesized signaling pathway upon covalent inhibition of a target protein.
Experimental Approaches to Pathway Analysis
1. Phosphoproteomics:
-
Treat cells with this compound over a time course.
-
Lyse the cells and digest the proteins.
-
Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).
-
Analyze the phosphopeptides by LC-MS/MS to identify changes in protein phosphorylation downstream of the target.
2. Western Blot Analysis:
-
Use phospho-specific antibodies to validate the findings from the phosphoproteomics experiment for key substrate proteins.
3. Gene Expression Profiling (RNA-Seq):
-
Treat cells with the compound and extract RNA.
-
Perform RNA sequencing to identify global changes in gene expression.
-
Pathway analysis of the differentially expressed genes can provide insights into the broader cellular processes affected.
Phenotypic Assays
The final step is to connect the molecular mechanism to a cellular phenotype. The choice of assays will depend on the nature of the identified target and the observed pathway perturbations.
Table 1: Potential Phenotypic Assays
| Assay Type | Parameter Measured | Rationale |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Cell proliferation and cytotoxicity | To determine the effect of the compound on cell survival. |
| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) | Induction of programmed cell death | To investigate if the compound induces apoptosis. |
| Cell Cycle Analysis (e.g., Propidium iodide staining and flow cytometry) | Distribution of cells in different phases of the cell cycle | To determine if the compound causes cell cycle arrest. |
| Wound Healing/Transwell Migration Assay | Cell migration and invasion | To assess the impact on cell motility, relevant for cancer research. |
Conclusion
The investigation into the mechanism of action of this compound presents an exciting opportunity to uncover novel biological pathways and potential therapeutic targets. The systematic approach outlined in this guide, from unbiased target identification using chemoproteomics to the detailed characterization of downstream signaling and cellular phenotypes, provides a robust framework for success. The reactive nature of the chloroacetamide moiety suggests a covalent mechanism, and the experimental protocols described herein are designed to rigorously test this hypothesis and build a comprehensive understanding of the compound's biological function.
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved January 24, 2026, from [Link]
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A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2 - Arkivoc. (n.d.). Retrieved January 24, 2026, from [Link]
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Chloroacetamide | ClCH2CONH2 | CID 6580. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the Potential Research Applications of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Foreword: Unveiling the Potential of a Multifaceted Scaffold
In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities with diverse pharmacological potential is paramount. The compound 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide emerges as a molecule of significant interest, embodying a unique structural amalgamation of a reactive chloroacetamide moiety and a neurologically relevant phenylethylamine backbone. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential research applications of this compound. By delving into its structural attributes, we can logically deduce and experimentally validate its potential in neuropharmacology, oncology, and antimicrobial research. This document is structured to not only present potential applications but to provide the underlying scientific rationale and detailed experimental frameworks to empower researchers in their quest for novel therapeutic agents.
Molecular Architecture and Inferred Reactivity
At its core, this compound is a derivative of phenethylamine, a well-established pharmacophore known for its interaction with the central nervous system.[1][2] The N-acetylation of the phenethylamine core, coupled with the introduction of a chloro group on the acetyl moiety, introduces a reactive electrophilic center. This chloroacetamide group is known to participate in covalent interactions with nucleophilic residues in biological targets, such as cysteine or histidine, suggesting a potential for irreversible or targeted inhibition of enzymes or receptors.[3][4] Furthermore, the methoxy substitution on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
Below is a diagram illustrating the key functional components of the molecule that inform its potential biological activities.
Figure 1: Key structural features of this compound.
Potential Research Application I: Neuropharmacology
The phenylethylamine skeleton is a foundational structure for a vast array of psychoactive substances and central nervous system (CNS) targeted therapeutics.[1][2] Derivatives of phenethylamine are known to modulate monoamine neurotransmission.[1][5] The presence of this scaffold in this compound strongly suggests potential interactions with neurotransmitter transporters or receptors.
Rationale for Neurological Investigation
The primary hypothesis is that the compound may act as an inhibitor of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressants and stimulants.[5][6] The chloroacetamide moiety introduces the intriguing possibility of covalent inhibition, which could lead to a prolonged duration of action.
Proposed Experimental Workflow: Investigating Monoamine Transporter Inhibition
Figure 2: Experimental workflow for neuropharmacological evaluation.
Detailed Experimental Protocols
2.3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.
-
Methodology:
-
Prepare membrane homogenates from cells expressing the human recombinant transporters or from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2.3.2. Synaptosomal Uptake Assay
-
Objective: To measure the functional inhibition (IC50) of neurotransmitter uptake.
-
Methodology:
-
Isolate synaptosomes from relevant rodent brain regions.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 value from the concentration-response curve.
-
Potential Research Application II: Oncology
The chloroacetamide functional group is a known "warhead" in targeted covalent inhibitors and has been incorporated into various compounds with demonstrated anticancer activity.[4] These compounds often exert their effects by alkylating nucleophilic residues in the active sites of key proteins involved in cancer cell proliferation and survival.[4]
Rationale for Oncological Investigation
The hypothesis is that this compound may function as an antiproliferative agent by covalently modifying and inhibiting proteins critical for cancer cell growth. Potential targets could include kinases in dysregulated signaling pathways or enzymes involved in cellular metabolism.
Proposed Experimental Workflow: Anticancer Activity Screening
Figure 3: Workflow for evaluating anticancer potential.
Detailed Experimental Protocols
3.3.1. NCI-60 Human Tumor Cell Line Screen
-
Objective: To obtain a broad spectrum of activity against 60 different human cancer cell lines.
-
Methodology:
-
Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).
-
The compound will be tested at a single high dose against the 60 cell lines.
-
For active compounds, a 5-log dose-response curve is generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing).
-
3.3.2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat a sensitive cancer cell line with the test compound at its GI50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye such as propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Research Application III: Antimicrobial and Antifungal Research
Chloroacetamide derivatives have a documented history of use as antimicrobial and antifungal agents.[7][8][9] Their reactivity allows them to disrupt essential biological processes in microorganisms.
Rationale for Antimicrobial Investigation
The electrophilic nature of the chloroacetamide moiety can lead to the alkylation of essential enzymes or proteins in bacteria and fungi, resulting in cell death or inhibition of growth.[10] This broad-spectrum reactivity suggests that this compound could be effective against a range of pathogens.
Proposed Experimental Workflow: Antimicrobial Efficacy Testing
Figure 4: Workflow for antimicrobial and antifungal screening.
Detailed Experimental Protocols
4.3.1. Broth Microdilution Assay for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Methodology:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Synthesis and Characterization
The synthesis of this compound can be readily achieved through standard organic chemistry techniques. A plausible synthetic route involves the acylation of 2-(3-methoxyphenyl)ethanamine with chloroacetyl chloride.[7]
Proposed Synthetic Protocol
-
Dissolve 2-(3-methoxyphenyl)ethanamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Add a solution of chloroacetyl chloride in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O and N-H stretches).[7]
-
Melting Point Analysis: To assess purity.[7]
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data that would be generated from the proposed experimental workflows.
| Parameter | Neuropharmacology | Oncology | Antimicrobial |
| Binding Affinity (Ki) | DAT: ___ nMSERT: ___ nMNET: ___ nM | N/A | N/A |
| Functional Inhibition (IC50) | DAT: ___ µMSERT: ___ µMNET: ___ µM | N/A | N/A |
| Growth Inhibition (GI50) | N/A | Cell Line X: ___ µMCell Line Y: ___ µM | N/A |
| Minimum Inhibitory Concentration (MIC) | N/A | N/A | S. aureus: ___ µg/mLE. coli: ___ µg/mLC. albicans: ___ µg/mL |
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for diverse biological activities. The strategic combination of a phenylethylamine core and a reactive chloroacetamide moiety provides a strong rationale for its investigation in neuropharmacology, oncology, and antimicrobial research. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the therapeutic potential of this compound. Future research should focus on lead optimization, structure-activity relationship (SAR) studies, and in-depth mechanistic investigations to fully realize the promise of this intriguing molecule.
References
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available from: [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available from: [Link]_
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
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2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667. PubChem. Available from: [Link]
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Phenethylamine. Wikipedia. Available from: [Link]
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH. Available from: [Link]
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N-(2-phenylethyl)acetamide | C10H13NO | CID 70143. PubChem - NIH. Available from: [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available from: [Link]
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Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. Available from: [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available from: [Link]
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Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Powered by XMB 1.9.11. Available from: [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available from: [Link]
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Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Available from: [Link]
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2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. ChemBK. Available from: [Link]
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Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. Available from: [Link]
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Substituted phenethylamine. Wikipedia. Available from: [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]
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Acetamide, 2-chloro-: Human health tier II assessment. Available from: [Link]
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2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. Available from: [Link]
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2-chloro-N-(2,3-dimethylphenyl)acetamide | C10H12ClNO | CID 296347. PubChem. Available from: [Link]
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An In-depth Technical Guide to 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide, a pivotal intermediate in modern pharmaceutical synthesis. The document elucidates the strategic importance of this compound, detailing its synthesis from readily available starting materials, with a focus on the underlying chemical principles and practical experimental considerations. A step-by-step protocol for its preparation is provided, alongside a discussion of the critical process parameters that ensure high yield and purity. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of the novel antidepressant, agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and actionable laboratory guidance.
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. Key intermediates, which serve as foundational building blocks, are the unsung heroes in the multi-step synthesis of active pharmaceutical ingredients (APIs). This compound is one such critical intermediate, primarily recognized for its role in the synthesis of agomelatine, an atypical antidepressant.[][2] The strategic value of this chloroacetamide derivative lies in the reactive N-chloroacetyl group, which provides a versatile handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of various functionalities. This guide will delve into the synthesis of this important molecule, starting from its fundamental precursors.
Retrosynthetic Analysis and Starting Material Selection
A retrosynthetic approach to this compound logically disconnects the amide bond, identifying two primary starting materials: 2-(3-methoxyphenyl)ethylamine and a suitable chloroacetylating agent.
Caption: Retrosynthetic analysis of the target molecule.
The selection of these starting materials is guided by their commercial availability, cost-effectiveness, and the well-established reactivity profiles that lead to the desired product with high efficiency.
Synthesis of the Key Precursor: 2-(3-methoxyphenyl)ethylamine
The primary precursor, 2-(3-methoxyphenyl)ethylamine, can be synthesized from 3-methoxyphenylacetonitrile through reduction. This nitrile is commercially available and can also be prepared from 3-methoxybenzyl chloride.[3][4]
The reduction of the nitrile functionality to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) being a common and effective choice. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere also provides a viable and often more scalable alternative.[5]
Caption: Synthesis of the key amine precursor.
The Core Synthesis: Chloroacetylation of 2-(3-methoxyphenyl)ethylamine
The central reaction in the preparation of the title compound is the N-acylation of 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride.[6][7] This is a robust and high-yielding reaction that proceeds via nucleophilic acyl substitution.
Mechanism of Chloroacetylation
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of established procedures for N-acylation reactions and is designed to be self-validating through in-process controls and defined endpoints.[6][7]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-(3-methoxyphenyl)ethylamine | 97% or higher | Sigma-Aldrich |
| Chloroacetyl Chloride | 98% or higher | Sigma-Aldrich[8] |
| Triethylamine (Et₃N) | Anhydrous, >99% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, >99.8% | VWR |
| 1 M Hydrochloric Acid | ACS Grade | J.T. Baker |
| Saturated Sodium Bicarbonate | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
| Round-bottom flask | 250 mL, 3-neck | Kimble |
| Addition funnel | 100 mL | Ace Glass |
| Magnetic stirrer and stir bar | IKA | |
| Ice bath | ||
| Rotary evaporator | Heidolph |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve 2-(3-methoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Safety Considerations: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[8][9][10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Application in Pharmaceutical Synthesis: The Agomelatine Pathway
The primary industrial application of this compound is as a key intermediate in the synthesis of agomelatine.[12][13][14] In this context, the chloroacetamide serves as an electrophile in a subsequent intramolecular cyclization or intermolecular substitution reaction to construct the core structure of the drug. The synthesis of agomelatine often involves the reaction of a naphthalene derivative with an appropriate side chain. The chloroacetamide moiety provides the necessary reactive group to form this side chain.
Caption: Role of the title compound in agomelatine synthesis.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: As an indicator of purity.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, with its primary value demonstrated in the production of agomelatine. Its synthesis from 2-(3-methoxyphenyl)ethylamine and chloroacetyl chloride is a well-understood and efficient process. This guide has provided a detailed, technically grounded overview of its synthesis, emphasizing the rationale behind the chosen starting materials and reaction conditions. By following the outlined protocols and adhering to the necessary safety precautions, researchers and drug development professionals can reliably produce this key intermediate for their synthetic endeavors.
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]
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2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. Available at: [Link]
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(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Available at: [Link]
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Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide, a valuable intermediate in medicinal chemistry and drug discovery. The protocol herein is grounded in established principles of amide bond formation and is designed to be a self-validating system for producing the target compound with high purity. This guide emphasizes the causality behind experimental choices, incorporates critical safety protocols, and offers insights into reaction monitoring and product purification.
Introduction
N-substituted chloroacetamides are a class of organic compounds with significant utility as building blocks in the synthesis of various biologically active molecules.[1] The presence of a reactive chloro-group allows for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[2] The specific target of this protocol, this compound, incorporates the 3-methoxyphenylethylamine scaffold, a common motif in pharmacologically active agents. This document details a robust and reproducible method for its synthesis via the acylation of 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride.
Chemical Reaction and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(3-methoxyphenyl)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the desired amide product. A base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2]
Reaction Scheme:
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-(3-methoxyphenyl)ethylamine | C9H13NO | 151.21 | 5.00 g | 1.0 |
| Chloroacetyl chloride | C2H2Cl2O | 112.94 | 3.0 mL (4.23 g) | 1.1 |
| Triethylamine | C6H15N | 101.19 | 5.5 mL (3.98 g) | 1.2 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 100 mL | - |
| Deionized Water | H2O | 18.02 | As needed | - |
| 1 M Hydrochloric Acid (aq) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO3 | 84.01 | As needed | - |
| Saturated Sodium Chloride (aq) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |
| Ethanol (95%) | C2H5OH | 46.07 | As needed | - |
Safety Precautions
A thorough risk assessment should be conducted before commencing any chemical synthesis.[3]
-
Chloroacetyl chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
2-Chloroacetamide derivatives: May be irritants and have potential genotoxic properties.[2] Handle with care, avoiding skin contact and inhalation.[4][5][6]
Always have appropriate spill kits and emergency procedures in place. All chemical waste must be disposed of in accordance with local regulations.[3]
Detailed Experimental Protocol
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Place the flask in an ice-water bath.
-
-
Reagent Preparation and Reaction:
-
In the round-bottom flask, dissolve 2-(3-methoxyphenyl)ethylamine (5.00 g, 33.1 mmol) and triethylamine (5.5 mL, 39.7 mmol) in 80 mL of dichloromethane under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (3.0 mL, 36.4 mmol) in 20 mL of dry dichloromethane.
-
Once the amine solution is cooled to 0-5 °C, add the chloroacetyl chloride solution dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[2]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for one hour, then remove the ice bath and let the mixture stir at room temperature for an additional 3-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated aqueous NaHCO3 (2 x 50 mL) to neutralize any remaining acid.
-
Saturated aqueous NaCl (brine) (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization.[1] Dissolve the crude solid in a minimal amount of hot 95% ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
-
Expected Results
The synthesis should yield this compound as a white to off-white solid. The expected yield is typically in the range of 80-90% based on similar reported procedures.[7] The purity of the recrystallized product should be high, as confirmed by the characterization methods mentioned above.
References
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. [Link]
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ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
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Organic Syntheses. (n.d.). chloroacetamide. [Link]
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PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. [Link]
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Application Note: Structural Elucidation of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction and Purpose
2-chloro-N-substituted acetamides are a class of compounds recognized for their utility as synthetic intermediates in the development of various biologically active agents.[1] Specifically, 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide serves as a precursor in medicinal chemistry and materials science. Accurate and efficient structural confirmation of such intermediates is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[2][3]
This application note provides a comprehensive guide for researchers and drug development professionals on the use of FTIR spectroscopy for the qualitative analysis of this compound. It outlines detailed protocols for two common solid-state sampling techniques—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—and provides a framework for spectral interpretation to verify the compound's structural identity.
Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that match these vibrational modes, such as stretching and bending.[4] An FTIR spectrometer measures this absorption and, through a mathematical process called a Fourier Transform, converts the raw data into a spectrum plotting absorbance or transmittance against wavenumber (cm⁻¹).[5][6]
The spectrum is divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): Absorptions in this area are characteristic of specific functional groups (e.g., N-H, C=O, C-H).[7]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains a multitude of overlapping signals from various bond vibrations, creating a unique pattern for each specific molecule.[7]
For this compound, FTIR is particularly effective at confirming the presence of its key functional groups: the secondary amide, the aromatic ring, the methoxy (ether) group, and the chloroalkane moiety.
Molecular Structure and Key Functional Groups
A robust interpretation of the FTIR spectrum requires a clear understanding of the molecule's structure. The diagram below highlights the primary functional groups that produce characteristic absorption bands.
Caption: Key functional groups of this compound.
Experimental Protocols
The following protocols are based on standard practices for qualitative infrared analysis, such as those outlined by ASTM E1252.[8][9][10]
Instrument and System Validation
Before sample analysis, ensure the spectrometer is performing correctly.
-
System Purge: Ensure the sample compartment is adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Collect a background spectrum of the empty sample compartment. This is automatically subtracted from the sample spectrum.
-
Performance Verification: (Optional but recommended) Run a polystyrene film standard to verify the accuracy of the wavenumber scale.
Method A: KBr Pellet Transmission Spectroscopy
This classic technique is valued for producing high-quality transmission spectra ideal for library matching and detecting components at low concentrations.[11]
Rationale: The sample is dispersed in an IR-transparent matrix (KBr) and pressed into a thin, transparent pellet. This minimizes scattering and produces a spectrum that adheres well to the Beer-Lambert law.[11][12]
Step-by-Step Protocol:
-
Preparation: Dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator.[13]
-
Weighing: Weigh approximately 1-2 mg of the sample and 200-250 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[12]
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind and mix the components with a pestle for 2-5 minutes until a fine, homogenous powder is obtained. Causality: Uniform, small particle size is critical to reduce light scattering and produce a clear pellet.
-
Pellet Pressing: Transfer a portion of the powder to a pellet die. Place the die under a hydraulic press and apply a vacuum to remove entrapped air and moisture.[13] Slowly apply pressure (approx. 8 tons) for several minutes.
-
Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Method B: Attenuated Total Reflectance (ATR) Spectroscopy
ATR has become a dominant technique due to its speed, ease of use, and minimal sample preparation requirements.[14]
Rationale: An infrared beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. The sample absorbs energy from this wave at its characteristic frequencies.[15]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR anvil in place, perform a background scan.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm, consistent pressure on the sample. Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal.
-
Analysis: Acquire the spectrum. After analysis, clean the crystal surface thoroughly.
Recommended Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations.[8][16] |
| Resolution | 4 cm⁻¹ | Standard for qualitative analysis, providing sufficient detail to resolve most characteristic bands without excessive noise. |
| Number of Scans | 16 to 32 | A sufficient number of co-added scans to achieve a good signal-to-noise ratio. |
| Apodization | Happ-Genzel | A common function that processes the raw interferogram to produce a clean spectrum. |
Data Interpretation and Spectral Analysis
The FTIR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational modes of the molecule's functional groups.
Predicted Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3370 – 3170 | Secondary Amide (N-H) | N-H Stretch | Medium, Sharp |
| ~3030 | Aromatic C-H | C-H Stretch | Variable |
| 2950 – 2850 | Alkyl C-H (CH₂) | C-H Stretch | Medium to Strong |
| 1680 – 1630 | Secondary Amide (C=O) | Amide I (C=O Stretch) | Strong |
| 1700 – 1500 | Aromatic C=C | C=C Ring Stretch | Medium, Multiple Bands |
| 1570 – 1515 | Secondary Amide (N-H) | Amide II (N-H Bend) | Strong |
| ~1250 and ~1050 | Aryl-Alkyl Ether | Asymmetric & Symmetric C-O-C Stretch | Strong |
| 800 - 600 | Chloroalkane (C-Cl) | C-Cl Stretch | Medium to Strong |
References for frequency ranges:[17][18][19][20][21][22]
Step-by-Step Spectral Walkthrough
-
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹):
-
Look for a distinct, medium-intensity peak between 3370-3170 cm⁻¹ corresponding to the N-H stretch of the secondary amide.[20]
-
Observe peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and strong peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the aliphatic C-H stretches of the ethyl chain.[17]
-
-
Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹):
-
The most prominent peak in the spectrum should be the Amide I band , a very strong absorption between 1680-1630 cm⁻¹, indicative of the C=O stretch.[17][20]
-
A second strong peak, the Amide II band , should appear between 1570-1515 cm⁻¹. This peak arises from the N-H in-plane bending vibration coupled with C-N stretching and is highly characteristic of secondary amides.[19][20]
-
Multiple medium-intensity sharp peaks between 1700-1500 cm⁻¹ confirm the presence of the aromatic ring C=C stretching vibrations.[4][17]
-
-
Fingerprint Region (<1500 cm⁻¹):
-
Identify two strong bands characteristic of an aryl-alkyl ether: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[22]
-
Look for a medium-to-strong absorption in the 800-600 cm⁻¹ range, which can be assigned to the C-Cl stretching vibration.[23][24] This confirms the chloroacetamide moiety.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: General workflow for FTIR analysis of a solid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of synthetic intermediates like this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can rapidly obtain high-quality spectra. A systematic interpretation, focusing on the characteristic bands of the secondary amide (Amide I & II), aromatic ether, and chloroalkane functionalities, allows for confident confirmation of the molecular structure, ensuring the quality and integrity of materials used in research and development.
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac.
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University of California, Davis. (n.d.). IR Absorption Table. WebSpectra. Retrieved from UC Davis Chem Dept.
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts.
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Specac Ltd. (n.d.). Why should I be using KBr pellets in FTIR Spectroscopy? Retrieved from Specac.
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Universal Lab. (2024). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from Universal Lab.
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Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from JenaLib.
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ASTM International. (2021). E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from ASTM International.
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Thermo Fisher Scientific Inc. (n.d.). Introduction to Fourier Transform Infrared Spectrometry. Retrieved from Thermo Fisher Scientific.
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Di Lonardo, G., et al. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. Retrieved from ResearchGate.
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ASTM International. (n.d.). E1252 - 98(2013)e1 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from a comprehensive standards website.
-
ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved from ResearchGate.
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications.
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Kintek. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from Kintek Press.
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from Spectroscopy Online.
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ASTM International. (2013). E1252-98(2013) Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from a standards provider.
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Shimadzu Corporation. (n.d.). Measurement Methods for Powder Samples. Retrieved from Shimadzu.
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Scribd. (n.d.). General Techniques For Obtaining Infrared Spectra For Qualitative Analysis. Retrieved from Scribd.
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Thermo Fisher Scientific Inc. (n.d.). Introduction to Fourier Transform Infrared Spectroscopy. Retrieved from Thermo Fisher Scientific.
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ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from ResearchGate.
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Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.
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ResearchGate. (2018). Main difference between ATR(Diamond) and KBr method in FTIR? Retrieved from ResearchGate.
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from IJPSR.
-
IHS Markit. (2013). ASTM E1252-98(2013)E1. Retrieved from IHS Markit.
-
ScienceDirect. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from ScienceDirect.
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JASCO, Inc. (2022). Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. Retrieved from JASCO.
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Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Millersville University.
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from UWI Mona Campus.
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University of Colorado Boulder. (n.d.). IR: amines. Retrieved from CU Boulder Organic Chemistry.
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PubChem. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. Retrieved from PubChem.
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Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts.
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U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)-. Retrieved from EPA.
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Application Notes and Protocols for the Derivatization of 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide for Biological Screening
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of the lead compound, 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide. This molecule possesses two key reactive handles amenable to structural modification: the electrophilic α-chloroacetamide moiety and the methoxy group on the phenyl ring. By systematically exploring chemical space at these positions, researchers can generate a focused library of analogues for biological evaluation. This document outlines detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization via nucleophilic substitution, demethylation, and subsequent O-alkylation/O-acylation. Furthermore, we provide step-by-step protocols for a panel of primary biological screening assays, including anticancer, antimicrobial, neuroprotective, and antioxidant assessments, to enable a thorough investigation of the structure-activity relationships (SAR) of the synthesized library.
Introduction and Rationale
The this compound scaffold represents a promising starting point for drug discovery. It combines the phenylethylamine core, a well-known pharmacophore present in numerous neurologically active agents, with a reactive chloroacetamide "warhead". The chloroacetamide group is a known electrophile that can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in protein targets, a strategy employed in the design of targeted covalent inhibitors.[1] Derivatives of chloroacetamide have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties.[2][3]
The rationale for the derivatization strategy outlined herein is twofold:
-
Modification of the Electrophilic Handle: The chlorine atom on the acetyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which can modulate the compound's reactivity, polarity, and ability to form specific interactions with biological targets. By replacing the chlorine with various amines, thiols, and other moieties, we can fine-tune the molecule's pharmacological profile.
-
Exploration of the Phenyl Ring Substituent: The methoxy group on the phenyl ring is a key site for metabolic transformation (O-demethylation) and influences the molecule's lipophilicity and hydrogen bonding capacity. Converting the methoxy group to a hydroxyl group provides a new anchor point for introducing a wide array of functionalities through O-alkylation or O-acylation. This allows for the exploration of how modifications to this region impact target engagement and pharmacokinetic properties.
This guide is designed to empower researchers in medicinal chemistry and drug development to efficiently synthesize and evaluate a library of novel compounds based on this versatile scaffold.
Synthetic Strategy Overview
The overall workflow for generating a diverse chemical library from the parent compound is depicted below. The strategy begins with the synthesis of the core molecule, followed by two divergent derivatization pathways targeting the chloroacetamide and methoxyphenyl moieties.
Figure 1: Overall synthetic workflow for the derivatization of the core compound.
Detailed Synthetic Protocols
CAUTION: These protocols involve hazardous chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 3.1: Synthesis of Core Compound this compound
This protocol describes the acylation of 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution reaction.
-
Materials:
-
2-(3-Methoxyphenyl)ethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(3-methoxyphenyl)ethylamine (1.0 eq) and anhydrous DCM (approx. 10 mL per mmol of amine).
-
Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure title compound.
-
-
Self-Validation & Characterization:
-
TLC: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate/Hexanes) to confirm product formation (new spot) and consumption of starting material.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR signals include a singlet for the Cl-CH₂ protons (~4.1 ppm), triplets for the ethyl chain protons, signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amide N-H proton.[4][5]
-
Mass Spectrometry: Confirm the molecular weight of the product via ESI-MS or GC-MS. The mass spectrum should show the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).[6]
-
Protocol 3.2: Derivatization via Nucleophilic Substitution (Pathway A)
This protocol details the displacement of the chloride with a generic amine nucleophile. The procedure can be adapted for other nucleophiles like thiols.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine or thiol nucleophile (1.2-1.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Potassium iodide (KI) (catalytic amount, optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve the core compound (1.0 eq) in DMF.
-
Add the amine/thiol nucleophile (1.2 eq) and K₂CO₃ (2.0 eq). Add a catalytic amount of KI if the reaction is sluggish.
-
Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the chosen reagent.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration. If the product is an oil, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
-
Protocol 3.3: Derivatization via Demethylation and O-Alkylation/Acylation (Pathway B)
This two-step protocol first removes the methyl group from the phenol ether and then functionalizes the resulting hydroxyl group.
-
Step 1: Demethylation
-
Materials:
-
Core Compound (1.0 eq)
-
Boron tribromide (BBr₃) (1.5-2.0 eq, 1M solution in DCM)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the core compound in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to obtain 2-chloro-N-[2-(3-hydroxyphenyl)ethyl]acetamide.
-
-
-
Step 2: O-Alkylation or O-Acylation
-
Materials for O-Alkylation:
-
Phenolic intermediate from Step 1 (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or DMF
-
-
Materials for O-Acylation:
-
Phenolic intermediate from Step 1 (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
DCM
-
-
Procedure (General):
-
Dissolve the phenolic intermediate in the appropriate solvent.
-
Add the base, followed by the alkylating or acylating agent.
-
Stir at room temperature or with gentle heating until the reaction is complete by TLC.
-
Perform an aqueous workup similar to Protocol 3.1, followed by purification.
-
-
Library Generation and Characterization Data
Using the protocols above, a library of derivatives can be synthesized. The table below presents a representative set of target molecules and their hypothetical characterization data.
| Compound ID | Derivatization Pathway | Modification | Formula | MW ( g/mol ) | Hypothetical ¹H NMR (Cl-CH₂-CO, ppm) | Hypothetical MS (m/z [M+H]⁺) |
| CORE-01 | - | (Parent Compound) | C₁₁H₁₄ClNO₂ | 227.69 | 4.09 (s, 2H) | 228.07 |
| LIB-A-01 | Pathway A (Amine) | Morpholine substitution | C₁₅H₂₂N₂O₃ | 278.35 | 3.15 (s, 2H) | 279.17 |
| LIB-A-02 | Pathway A (Thiol) | Thioglycolic acid substitution | C₁₃H₁₇NO₄S | 299.34 | 3.28 (s, 2H) | 300.09 |
| LIB-A-03 | Pathway A (Amine) | 4-Fluorobenzylamine sub. | C₁₈H₂₁FN₂O₂ | 332.37 | 3.85 (s, 2H) | 333.16 |
| LIB-B-01 | Pathway B (Demethylation) | Methoxy -> Hydroxy | C₁₀H₁₂ClNO₂ | 213.66 | 4.10 (s, 2H) | 214.05 |
| LIB-B-02 | Pathway B (O-Alkylation) | O-Benzylation | C₁₇H₁₈ClNO₂ | 303.78 | 4.11 (s, 2H) | 304.10 |
| LIB-B-03 | Pathway B (O-Acylation) | O-Acetylation | C₁₂H₁₄ClNO₃ | 255.70 | 4.10 (s, 2H) | 256.07 |
Protocols for Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the synthesized library. Primary assays should assess broad activities like cytotoxicity, antimicrobial effects, and antioxidant potential. Hits from these screens can then be advanced to more specific, secondary assays.
Protocol 5.1: Anticancer Activity - MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[7][8]
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Protocol 5.2: Antimicrobial Activity - Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Prepare a bacterial inoculum suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial suspension to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 5.3: Neuroprotective Activity - SH-SY5Y Oxidative Stress Model
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.
-
Materials:
-
Human neuroblastoma SH-SY5Y cell line
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
MTT assay reagents (as in Protocol 5.1)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in the MTT protocol.
-
After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Introduce the neurotoxic agent (e.g., 100 µM 6-OHDA) to all wells except the untreated control.
-
Co-incubate the cells with the test compound and the neurotoxin for 24 hours.
-
Assess cell viability using the MTT assay (Protocol 5.1).
-
A compound is considered neuroprotective if it significantly increases cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.
-
Protocol 5.4: Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[2][9]
-
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well plate and microplate reader
-
-
Procedure:
-
Add 100 µL of the DPPH solution to the wells of a 96-well plate.
-
Add 100 µL of various concentrations of the test compound (or positive control/methanol blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (discoloration from purple to yellow).
-
Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of compound that scavenges 50% of the DPPH radicals).
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Conclusion and Future Directions
The methodologies presented in this guide provide a robust and systematic approach to the synthesis and biological evaluation of novel derivatives of this compound. By correlating the structural modifications with the outcomes of the biological assays, researchers can establish clear structure-activity relationships. This data-driven process is crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacological properties. Promising "hit" compounds identified through this primary screening cascade should be subjected to more advanced secondary assays, such as specific enzyme inhibition assays (e.g., kinase or HDAC inhibition panels), mechanistic cell-based studies, and eventually, in vivo models to validate their therapeutic potential.
References
-
Choudhary, M. I., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]
-
EpigenTek . (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
G-Biosciences . DPPH Antioxidant Assay. [Link]
-
Hancock Laboratory . MIC Determination By Microtitre Broth Dilution Method. [Link]
-
International Journal of Pharma Sciences and Research . (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
MDPI . (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]
-
National Center for Biotechnology Information . (2019). Measuring Histone Deacetylase Inhibition in the Brain. [Link]
- Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 135-140.
-
RSC Publishing . (2019). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]
-
DOJINDO Molecular Technologies . DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Springer Nature Experiments . MTT Assay Protocol. [Link]
-
MDPI . (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
National Center for Biotechnology Information . (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]
-
Protocols.io . (2023). In vitro kinase assay. [Link]
-
National Center for Biotechnology Information . (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[2-(4-Methoxyphenyl)ethyl]acetamide | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Welcome to the technical support center for the synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific chemical transformation. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles that govern reaction outcomes.
This document is structured as a dynamic resource, addressing common questions and challenges encountered during the synthesis. We will delve into the reaction mechanism, optimization of critical parameters, and purification strategies to ensure you achieve the highest possible yield and purity of your target compound.
Core Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction . This robust and widely used method involves the acylation of a primary amine, in this case, 2-(3-methoxyphenyl)ethylamine, with an acyl chloride, chloroacetyl chloride. A key feature of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3][4]
The overall transformation is depicted below:
Caption: General schematic of the Schotten-Baumann synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue in many organic syntheses. In the context of this Schotten-Baumann reaction, several factors could be at play. Let's break down the potential culprits and their solutions.
Potential Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or inefficient mixing.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.
-
Temperature: This reaction is typically exothermic. Running the reaction at a controlled low temperature (0-5 °C) during the addition of chloroacetyl chloride can prevent side reactions and degradation.[5] After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for several hours can drive it to completion.
-
Mixing: Vigorous stirring is crucial in a biphasic system to ensure maximum interfacial area between the organic and aqueous phases, facilitating the reaction.
-
Potential Cause 2: Hydrolysis of Chloroacetyl Chloride
-
Explanation: Chloroacetyl chloride is highly reactive and can be hydrolyzed by water to form chloroacetic acid.[6] This side reaction consumes your acylating agent, leading to a lower yield of the desired amide.
-
Troubleshooting:
-
Rate of Addition: Add the chloroacetyl chloride to the reaction mixture slowly and dropwise. This minimizes its concentration in the aqueous phase at any given time, favoring the reaction with the amine in the organic phase.
-
Temperature Control: As mentioned, maintaining a low temperature during the addition of the acyl chloride slows down the rate of hydrolysis.
-
Potential Cause 3: Protonation of the Starting Amine
-
Explanation: The reaction generates HCl as a byproduct. If the base is not present in a sufficient amount or is not effective in neutralizing the acid, the starting amine will be protonated to form an ammonium salt. This salt is not nucleophilic and will not react with the acyl chloride.[1][3]
-
Troubleshooting:
-
Stoichiometry of the Base: Use at least one equivalent of a base. It is common practice to use a slight excess to ensure complete neutralization of the HCl.
-
Choice of Base: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous solution is a common choice for a biphasic system. Alternatively, an organic base like pyridine or triethylamine can be used, which can also act as a catalyst.[3]
-
Potential Cause 4: Product Loss During Work-up and Purification
-
Explanation: Significant amounts of the product may be lost during the extraction and purification steps.
-
Troubleshooting:
-
Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Optimize your purification method. If recrystallizing, choose a solvent system that provides good recovery.
-
FAQ 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I get rid of them?
The presence of multiple spots on a TLC plate indicates an impure product. Let's identify the potential impurities and discuss strategies for their removal.
Potential Impurity 1: Unreacted Starting Materials
-
Identification: One of the spots will likely correspond to the starting amine, 2-(3-methoxyphenyl)ethylamine. You can confirm this by running a co-spot with the starting material.
-
Removal:
-
Aqueous Wash: Unreacted amine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Be sure to subsequently wash with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
Chromatography: If the unreacted amine persists, column chromatography is an effective purification method.
-
Potential Impurity 2: Chloroacetic Acid
-
Identification: This is a byproduct of the hydrolysis of chloroacetyl chloride. It is an acidic impurity.
-
Removal:
-
Aqueous Wash: A wash with a dilute base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer.
-
Potential Impurity 3: Diacylated Product
-
Explanation: Although less common for primary amines under these conditions, it is possible for the initially formed amide to be acylated a second time.
-
Identification: This impurity will be less polar than the desired product on a TLC plate.
-
Removal:
-
Chromatography: Column chromatography is the most effective way to separate the mono- and di-acylated products.
-
FAQ 3: What is the best way to purify the final product?
Purification is critical to obtaining a high-quality product. The two most common methods for this compound are recrystallization and column chromatography.
Method 1: Recrystallization
-
Principle: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For N-substituted acetamides, common recrystallization solvents include:
-
Ethanol[6]
-
Ethanol/water mixtures
-
Ethyl acetate/hexane mixtures
-
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through.
-
General Procedure:
-
Choose an appropriate solvent system (mobile phase) by running TLC plates to achieve good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Pack a column with silica gel.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Experimental Protocol: A Best-Practice Approach
While a specific, peer-reviewed protocol for this exact transformation can be elusive, the following procedure is a robust, best-practice method derived from established syntheses of similar N-substituted chloroacetamides.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(3-Methoxyphenyl)ethylamine | 151.21 | (e.g., 5.0 g) | (e.g., 0.033 mol) |
| Chloroacetyl Chloride | 112.94 | (e.g., 3.0 mL, 4.1 g) | (e.g., 0.036 mol) |
| Sodium Hydroxide (NaOH) | 40.00 | (e.g., 1.4 g) | (e.g., 0.035 mol) |
| Dichloromethane (DCM) | - | (e.g., 50 mL) | - |
| Water | - | (e.g., 50 mL) | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-methoxyphenyl)ethylamine in dichloromethane.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the reaction flask.
-
Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride dropwise to the vigorously stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
Confirmation of the product structure and purity is essential. Below is a summary of expected analytical data for this compound.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), methoxy group (singlet), ethyl chain protons (triplets or multiplets), chloroacetyl protons (singlet), and amide N-H proton (broad singlet or triplet). |
| ¹³C NMR | Aromatic carbons, methoxy carbon, ethyl chain carbons, chloroacetyl carbons (carbonyl and methylene), will be present in the expected regions.[6][8] |
| IR | N-H stretch (around 3300 cm⁻¹), C=O stretch (amide I band, around 1650 cm⁻¹), and C-Cl stretch. |
| Mass Spec | A molecular ion peak corresponding to the mass of the product. |
Safety Considerations
Both 2-(3-methoxyphenyl)ethylamine and chloroacetyl chloride are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
2-(3-Methoxyphenyl)ethylamine: Corrosive and can cause severe skin burns and eye damage.
-
Chloroacetyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). (n.d.). ResearchGate. Retrieved from [Link]
-
In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. (2021, March 12). Reddit. Retrieved from [Link]
-
(PDF) 2-Chloro-N-phenylacetamide. (2008). ResearchGate. Retrieved from [Link]
-
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]
-
a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. Retrieved from [Link]
-
3-Methoxyphenethylamine. (n.d.). PubChem. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
What is the Schottan-Baumann reaction?. (2020, July 2). Quora. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Welcome to the technical support guide for the purification of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide via recrystallization. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and achieve high-purity crystalline material consistently.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered during the recrystallization of this compound.
Q1: How do I select an appropriate solvent for recrystallization?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1][2] The structural features of your compound—a moderately polar acetamide with an aromatic ether—provide excellent clues.[3]
-
Expertise-Driven Starting Points: Based on its amphiphilic nature (containing both polar amide and less polar methoxyphenyl groups), polar protic solvents are an excellent starting point.[4]
-
Ethanol: Often a successful choice for N-substituted acetamides. A related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, is effectively recrystallized from ethanol.[5]
-
Isopropanol: Similar to ethanol but with a slightly higher boiling point, which can sometimes provide a better solubility differential.
-
-
Solvent Pair Systems: If a single solvent proves too effective (high solubility even when cold) or ineffective (poor solubility even when hot), a binary solvent system is the logical next step.[6] A common and effective approach is pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which it is sparingly soluble).
-
Recommended Pair: Ethanol/Water. Dissolve the compound in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.[6]
-
-
Systematic Screening: For a rigorous approach, test solubility in a panel of solvents as described in the protocol below.[2]
Q2: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
A2: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, causing the supersaturated solute to separate as a liquid rather than a solid lattice.[6]
-
Immediate Corrective Actions:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation level slightly.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight. Slow cooling is critical for forming well-ordered crystals.
-
-
Causality and Prevention: This issue is often caused by excessive supersaturation. By adding more solvent, you ensure that the saturation point is reached at a lower temperature, reducing the likelihood of liquid-liquid phase separation. If the problem persists with a single solvent, switching to a lower-boiling point solvent or a solvent-pair system is recommended.
Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?
A3: A supersaturated solution that resists crystallization is a common occurrence, sometimes due to the absence of nucleation sites or the presence of soluble impurities that inhibit crystal growth.[6]
-
Mechanical Induction:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[3][6]
-
Agitation: Vigorous stirring or swirling can sometimes provide the energy needed to initiate nucleation.
-
-
Seeding:
-
Introduce a "seed crystal"—a tiny speck of the pure, solid compound from a previous batch.[6] This provides a perfect template for further crystal growth. If no seed crystals are available, you can sometimes obtain one by dipping the glass stirring rod into the solution, removing it to allow the thin film of solvent to evaporate, and then re-inserting the rod with its microcrystalline residue.
-
-
Drastic Cooling: If the above methods fail, further cooling in an ice-salt bath or with a dry ice/acetone bath can sometimes force crystallization.[6] However, be aware that rapid cooling may lead to smaller, less pure crystals.
Q4: My final product has a low yield. What are the likely causes?
A4: Low recovery is a frustrating but preventable issue. The primary causes are almost always procedural.[2][3]
-
Using Too Much Solvent: This is the most frequent error. The goal is to use the minimum amount of boiling solvent necessary to just dissolve the solid.[3] Any excess solvent will retain more of your product in solution upon cooling, directly reducing your isolated yield.[2]
-
Premature Crystallization During Filtration: If you perform a hot filtration to remove insoluble impurities, crystallization can occur in the funnel, leading to product loss.[6] To prevent this, use a stemless funnel, pre-heat the funnel and filter flask with hot solvent vapor, and keep the solution at a rolling boil until you are ready to pour.
-
Incomplete Cooling: Ensure you have allowed sufficient time for the solution to reach its final, low temperature. Check that your ice bath is indeed at or near 0 °C.
-
Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your purified product.[2][3]
Experimental Protocols & Data
Solvent Selection Protocol
This protocol allows for the efficient determination of a suitable recrystallization solvent.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, water, ethyl acetate, toluene) dropwise, starting with ~0.5 mL.[2]
-
Agitate the tubes at room temperature and record the solubility ("soluble," "partially soluble," or "insoluble"). A solvent that dissolves the compound at room temperature is unsuitable.[2]
-
For solvents in which the compound was insoluble or partially soluble, heat the test tube in a hot water bath to the solvent's boiling point.[2]
-
If the compound dissolves fully, the solvent is a potential candidate. If it remains insoluble, it is unsuitable.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
A good solvent is one that shows a significant formation of crystalline precipitate upon cooling.[2]
Recommended Recrystallization Workflow
This protocol is a robust starting point based on the known properties of similar acetamides.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated, stemless funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Solvent Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable liquid and vapor. |
| Isopropanol | 82.6 | 19.9 | Flammable liquid and vapor. Causes serious eye irritation. |
| Water | 100 | 80.1 | Non-flammable. |
| Acetone | 56 | 20.7 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Ethyl Acetate | 77.1 | 6.0 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Toluene | 110.6 | 2.4 | Flammable liquid and vapor. Suspected of damaging fertility or the unborn child. |
Visual Guides
Recrystallization Workflow Diagram
Caption: A logical guide for troubleshooting common recrystallization issues.
References
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization-1.pdf. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
California State University, Stanislaus. Recrystallization1. Available at: [Link]
-
PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available at: [Link]
-
PubChem. N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. Available at: [Link]
- Google Patents. US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide.
- Google Patents. CN102531940A - Preparation method for high purity etofenamate.
-
Wikipedia. Chloroacetamide. Available at: [Link]
-
National Institutes of Health (NIH). 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. Available at: [Link]
Sources
managing reaction temperature in 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide synthesis
Technical Support Center: Synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. As a key intermediate in the synthesis of pharmaceutically active compounds like Agomelatine, ensuring a high-yield, high-purity synthesis is paramount.[1][2] This document provides a detailed troubleshooting guide and frequently asked questions to navigate the nuances of this N-acylation reaction.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental challenges related to temperature control during the synthesis of this compound.
Q1: My reaction is exhibiting a rapid, uncontrolled temperature increase (a runaway reaction) during the addition of chloroacetyl chloride. What is happening and how can I prevent it?
A1: Causality: This is a classic sign of an uncontrolled exothermic reaction. The acylation of an amine with an acyl chloride, like chloroacetyl chloride, is a highly exothermic process.[3] The rapid generation of heat, if not effectively dissipated, can lead to a dangerous increase in temperature and pressure. This can result in side reactions, degradation of starting materials and product, and a significant safety hazard.
Solutions:
-
Pre-cooling: Ensure your reaction vessel containing the 2-(3-methoxyphenyl)ethylamine, solvent, and base is adequately cooled before starting the addition of chloroacetyl chloride. An ice-salt bath or a cryocooler is recommended to achieve a starting temperature of 0-5°C.
-
Slow, Dropwise Addition: The chloroacetyl chloride should be added dropwise using an addition funnel. A slow addition rate is critical to allow the cooling system to dissipate the heat generated from the reaction.
-
Efficient Stirring: Vigorous stirring is essential to ensure rapid heat transfer from the reaction mixture to the cooling bath and to prevent localized "hot spots."
-
Dilution: Working in a more dilute solution can help to better manage the heat generated.
Q2: The yield of my this compound is consistently low. Could temperature be the culprit?
A2: Causality: Yes, improper temperature control can significantly impact yield in several ways:
-
Too High Temperature: If the temperature is too high during the addition of chloroacetyl chloride, it can promote the formation of side products, such as diacylated species or other degradation products.
-
Too Low Temperature: While less common for this highly reactive system, an excessively low temperature throughout the entire reaction period could potentially slow the reaction rate, leading to an incomplete reaction if the reaction time is not extended.
-
Hydrolysis of Acyl Chloride: If using a biphasic system with an aqueous base, high temperatures can increase the rate of hydrolysis of the chloroacetyl chloride, rendering it inactive for the desired N-acylation.
Solutions:
-
Optimal Temperature Profile: Follow a biphasic temperature profile. Start with a low temperature (0-5°C) during the addition of chloroacetyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.[4][5][6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. This will help you determine if the reaction is complete before proceeding with the workup.
Q3: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity by managing the reaction temperature?
A3: Causality: The formation of impurities is often linked to side reactions that are accelerated at higher temperatures. For this specific synthesis, potential temperature-related impurities could include:
-
Diacylated Product: Where the nitrogen atom is acylated twice. This is more likely to occur if there are localized areas of high temperature and high concentration of the acylating agent.
-
Degradation Products: The starting materials or the product itself may be sensitive to high temperatures, leading to decomposition.
Solutions:
-
Strict Temperature Control: Maintaining a low temperature during the addition of chloroacetyl chloride is the most critical factor in preventing the formation of temperature-related impurities.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of chloroacetyl chloride. A large excess can increase the likelihood of diacylation.
-
Post-Reaction Quenching: Once the reaction is complete, quench it by adding water or a dilute aqueous acid to neutralize any remaining base and unreacted chloroacetyl chloride. This should also be done at a controlled, low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is a profile rather than a single value. It is highly recommended to cool the initial mixture of 2-(3-methoxyphenyl)ethylamine, solvent, and base to 0-5°C before the dropwise addition of chloroacetyl chloride.[7] After the addition is complete, the reaction is typically allowed to warm to room temperature (20-25°C) and stirred for an additional 1-4 hours to ensure completion.
Q2: Why is a base necessary, and how does it relate to temperature control?
A2: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[3] The base, typically an organic base like triethylamine or an inorganic base like sodium hydroxide in a biphasic system (a method known as the Schotten-Baumann reaction), is essential to neutralize this acid.[8][9][10] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The neutralization reaction itself is also exothermic, contributing to the overall heat generated in the reaction. Therefore, the presence and reaction of the base are intrinsically linked to the need for effective temperature control.
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While increasing the temperature does increase the reaction rate, it is strongly discouraged for this synthesis. The high reactivity of chloroacetyl chloride means the reaction is already fast at low temperatures.[11] Running the reaction at elevated temperatures will likely lead to a decrease in yield and purity due to the increased formation of side products and potential degradation.
Q4: How should I monitor the temperature of the reaction?
A4: Use a calibrated low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (but not in a position where it will be hit by the stir bar). The temperature should be monitored continuously, especially during the addition of the chloroacetyl chloride.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Initial Reaction Temperature | 0-5°C | To control the initial exotherm upon addition of chloroacetyl chloride. |
| Chloroacetyl Chloride Addition Time | 30-60 minutes | To allow for adequate heat dissipation. |
| Post-Addition Temperature | Room Temperature (20-25°C) | To ensure the reaction proceeds to completion. |
| Post-Addition Reaction Time | 1-4 hours | To allow for complete conversion of the starting material. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on standard Schotten-Baumann conditions and should be adapted and optimized as needed.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine or an aqueous solution of Sodium Hydroxide
-
Dichloromethane (or other suitable aprotic solvent)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 2-(3-methoxyphenyl)ethylamine and 1.5 equivalents of triethylamine in dichloromethane.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Add 1.1 equivalents of chloroacetyl chloride to the dropping funnel.
-
Add the chloroacetyl chloride dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again to 0-5°C and slowly add deionized water to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature-related issues.
References
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
- Google Patents. (2018). Synthesis method of agomelatine intermediate.
- Google Patents. (1943). Preparation of chloroacetamide.
- Google Patents. (2018). Method for preparing 2-[4-(2-ethoxyethyl) phenoxy] ethylamine.
-
Organic Syntheses. Chloroacetamide. Available at: [Link]
-
ResearchGate. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]
-
PMC. (2015). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (2023). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2.... Available at: [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
- Google Patents. (2015). Agomelatine and pharmaceutical compositions thereof.
-
Frontiers. (2023). Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten-Baumann reaction. Available at: [Link]
-
JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]
-
Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Available at: [Link]
-
YouTube. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2015). A Novel Synthesis of the Antidepressant Agomelatine. Available at: [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. Available at: [Link]
-
Arkivoc. (2009). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]
-
ResearchGate. (2013). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available at: [Link]
Sources
- 1. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. youtube.com [youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Selection of a Base for the Synthesis of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of a base for this specific N-acylation reaction. We will delve into the causality behind experimental choices, provide troubleshooting for common issues, and present detailed, field-proven protocols.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational questions regarding the role and selection of a base in the acylation of 2-(3-methoxyphenyl)ethylamine with chloroacetyl chloride.
Q1: What is the primary role of the base in this synthesis?
A1: The primary and most critical role of the base is to act as an acid scavenger. The reaction between the amine (2-(3-methoxyphenyl)ethylamine) and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid as it is formed.[1][2]
Q2: Why is neutralizing the generated HCl so crucial for the reaction's success?
A2: Neutralizing the HCl is paramount for two main reasons:
-
Preventing Nucleophile Deactivation: Amines are nucleophilic due to the lone pair of electrons on the nitrogen atom. If HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt (e.g., 2-(3-methoxyphenyl)ethylammonium chloride). This protonated form has no available lone pair and is no longer nucleophilic, effectively halting the reaction.[3]
-
Driving the Reaction Equilibrium: By removing a product (HCl) from the reaction mixture, the base drives the chemical equilibrium towards the formation of the desired amide product, in accordance with Le Châtelier's principle.
Q3: What are the main categories of bases used for this type of acylation?
A3: Bases for this reaction can be broadly classified into three categories:
-
Organic Tertiary Amines: Such as triethylamine (TEA) and pyridine. They are soluble in common organic solvents.
-
Inorganic Bases: Such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or aqueous sodium hydroxide (NaOH). These are often used in heterogeneous or biphasic systems.[4][5]
-
Sterically Hindered Non-Nucleophilic Bases: Such as N,N-diisopropylethylamine (DIPEA or Hünig's base) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These are used when the nucleophilicity of the base itself could lead to side reactions.[6][7]
Section 2: Comparative Guide to Common Bases
The choice of base is not arbitrary and has significant implications for reaction rate, yield, purity, and the ease of purification. The following table provides a comparative analysis of commonly employed bases.
| Base | Type | pKaH (approx.) | Typical Conditions | Advantages | Disadvantages & Potential Issues |
| Triethylamine (TEA) | Organic Tertiary Amine | 10.7 | Aprotic solvent (DCM, THF), 1.1-1.5 eq., 0 °C to RT | Soluble in organic solvents, volatile (easy removal), inexpensive. | Can be nucleophilic and react with chloroacetyl chloride; resulting TEA·HCl salt can sometimes complicate workup.[6] |
| Pyridine | Organic Tertiary Amine | 5.2 | Often used as both base and solvent, 0 °C to RT | Good solvent for many reagents, effective HCl scavenger. | Less basic than TEA[8]; can be difficult to remove due to high boiling point; unpleasant odor. |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Heterogeneous in aprotic solvents (DCM, Acetone) or biphasic | Inexpensive, easy to remove by filtration, non-nucleophilic. | Reaction can be slow due to heterogeneity, requiring vigorous stirring; not suitable for highly acid-sensitive substrates.[5] |
| Sodium Hydroxide (NaOH) | Inorganic | 13.0 | Biphasic (Schotten-Baumann conditions) with an organic solvent (DCM, Ether) and water[9] | Very effective and inexpensive; drives reaction to completion quickly. | Risk of hydrolyzing the chloroacetyl chloride and the chloroacetamide product[10][11]; requires careful control of temperature and addition rate. |
| DIPEA (Hünig's Base) | Sterically Hindered | 11.0 | Aprotic solvent (DCM, THF), 1.1-1.5 eq., 0 °C to RT | Non-nucleophilic due to steric bulk, preventing reaction with the electrophile; good for sensitive substrates.[6] | More expensive than TEA; higher boiling point can make removal more difficult. |
Decision Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base based on key experimental parameters.
Caption: A decision tree for selecting a suitable base.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on base-related causes and solutions.
Q1: My reaction yield is unexpectedly low or the reaction has stalled. What are the likely base-related causes?
A1: Low yields can stem from several factors related to the base:
-
Insufficient Base: Less than one stoichiometric equivalent of the base was used. The reaction will stop once all the base is consumed. Solution: Ensure at least 1.1 equivalents of base are used to account for any impurities and drive the reaction to completion.
-
Amine Protonation: The chosen base may be too weak or poorly soluble, failing to neutralize the generated HCl effectively. This leads to the protonation and deactivation of the starting amine.[1] Solution: Check the pKa of your base. If using a heterogeneous base like K₂CO₃, ensure vigorous stirring or consider a phase-transfer catalyst.
-
Hydrolysis of Chloroacetyl Chloride: If using aqueous base (Schotten-Baumann) or if there is significant moisture in the reaction, the highly reactive chloroacetyl chloride can be hydrolyzed to chloroacetic acid before it can react with the amine.[1] Solution: Ensure reagents and solvents are dry when using organic bases. For Schotten-Baumann conditions, add the chloroacetyl chloride slowly to a well-stirred, cold (0 °C) biphasic mixture to favor acylation over hydrolysis.
Q2: My TLC plate shows the desired product, but also significant impurities. How can the base be the culprit?
A2: The formation of byproducts can often be traced back to the choice of base:
-
Nucleophilic Attack by the Base: A non-hindered tertiary amine like triethylamine can act as a nucleophile and react with chloroacetyl chloride to form a reactive acylammonium salt. This can lead to a complex mixture of products.[6] Solution: Switch to a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) or an inorganic base like K₂CO₃.[5][6]
-
Reaction with Product: The product, this compound, still possesses a reactive C-Cl bond. A strong base, particularly in excess or at elevated temperatures, could promote nucleophilic substitution at this position (e.g., by any nucleophiles present) or elimination reactions. Solution: Use a milder base like NaHCO₃ or K₂CO₃ and maintain a low reaction temperature (0 °C to RT). Avoid prolonged reaction times once the starting material is consumed (as monitored by TLC).
Q3: The purification of my product is difficult due to contamination with the base or its salt. How can I simplify the workup?
A3: A strategic choice of base can greatly simplify purification:
-
Using an Inorganic Base: If you use K₂CO₃ in a solvent like dichloromethane (DCM), the base and the resulting KCl salt are solids that can be easily removed by filtration before proceeding with an aqueous wash.
-
Aqueous Workup for Amine Salts: When using TEA or DIPEA, the resulting ammonium hydrochloride salt can be removed by washing the organic layer with dilute aqueous acid (e.g., 1M HCl), followed by a wash with aqueous bicarbonate solution and then brine. This effectively transfers the salt and any excess amine base into the aqueous layers.
Section 4: Detailed Experimental Protocols
The following are validated starting points for the synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
General Experimental Workflow
Caption: A generalized workflow for the N-acylation reaction.
Protocol 1: Synthesis using Potassium Carbonate in Dichloromethane
This protocol is robust, uses inexpensive reagents, and offers a straightforward workup.
-
Materials:
-
2-(3-methoxyphenyl)ethylamine (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Chloroacetyl chloride (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-(3-methoxyphenyl)ethylamine and anhydrous DCM.
-
Add the powdered potassium carbonate. The mixture will be a suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chloroacetyl chloride dropwise to the vigorously stirred suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC) (e.g., eluent: 50% Ethyl Acetate/Hexanes).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove K₂CO₃ and KCl. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Protocol 2: Schotten-Baumann Synthesis using Aqueous Sodium Hydroxide
This classic biphasic method is often fast and high-yielding but requires careful control.[9][12]
-
Materials:
-
2-(3-methoxyphenyl)ethylamine (1.0 eq.)
-
Sodium Hydroxide (NaOH) (2.0 eq.) as a 2M aqueous solution
-
Chloroacetyl chloride (1.1 eq.)
-
Dichloromethane (DCM) or Diethyl Ether
-
-
Procedure:
-
In a flask, dissolve 2-(3-methoxyphenyl)ethylamine in the organic solvent (e.g., DCM).
-
Add the 2M NaOH solution.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add the chloroacetyl chloride dropwise, ensuring the temperature does not rise above 5-10 °C.
-
Stir vigorously at 0 °C for 30-60 minutes.
-
Reaction Monitoring: Carefully take a sample from the organic layer for TLC analysis.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
-
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Retrieved from [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (2014). Supplementary Information. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
ResearchGate. (n.d.). Which is the alternative of pyridine as a base?. Retrieved from [Link]
-
Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 12. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide. The stability of this compound is paramount for generating reproducible and reliable experimental data. Due to the presence of a reactive chloroacetamide moiety, this molecule is susceptible to specific degradation pathways that can impact its purity, concentration, and ultimately, its biological activity. This document outlines the fundamental stability characteristics, offers troubleshooting guidance for common experimental issues, and provides validated protocols to mitigate degradation. The insights presented are derived from the established chemical principles of the chloroacetamide class of compounds and data from structurally similar molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The principal and most immediate stability issue is the hydrolysis of the carbon-chlorine (C-Cl) bond. The carbon atom alpha to the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack. In aqueous environments, particularly under neutral to basic conditions, the chlorine atom can be displaced by a hydroxide ion to form the corresponding hydroxy-acetamide derivative. This degradation is often the primary source of impurities observed during experiments in aqueous buffers.
Q2: What are the recommended long-term storage conditions for the solid compound?
A2: To ensure long-term stability in its solid form, the compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For optimal preservation, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent exposure to moisture and atmospheric oxygen.
Q3: How does pH affect the stability of this compound in solution?
A3: The compound's stability is highly pH-dependent.
-
Basic Conditions (pH > 7.5): The rate of hydrolysis increases significantly in basic media. This is due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile that readily attacks the C-Cl bond via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
-
Acidic Conditions (pH < 6.0): The compound is generally more stable in slightly acidic conditions compared to basic conditions. However, under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, acid-catalyzed hydrolysis of the amide bond can occur over time, leading to cleavage of the molecule.[1]
-
Neutral Conditions (pH 6.5-7.5): Hydrolysis still occurs at a measurable rate and can be a significant factor in experiments lasting several hours. It is crucial to use freshly prepared solutions for all critical applications.
Q4: What are the most likely degradation products I should be looking for?
A4: The two primary degradation products arise from the hydrolysis of the C-Cl bond and, under harsher conditions, the amide bond.
-
Primary Degradant (Hydrolysis): 2-hydroxy-n-[2-(3-methoxyphenyl)ethyl]acetamide. This is formed by the substitution of the chlorine atom with a hydroxyl group.
-
Secondary Degradant (Amide Cleavage): Under forceful acidic or basic conditions, cleavage of the amide bond can yield 2-(3-methoxyphenyl)ethanamine and chloroacetic acid (which may further degrade).
Q5: Is this compound sensitive to light or temperature?
A5:
-
Thermal Stability: The compound exhibits moderate thermal stability. Based on data from structurally related molecules, thermal decomposition likely begins at temperatures exceeding 100°C, with an initial step often being the homolytic cleavage of the C-Cl bond to release hydrogen chloride (HCl) gas.[4] For experimental purposes at or near physiological temperatures (e.g., 37°C), thermal degradation is not a primary concern, but hydrolysis remains the dominant issue.
Section 2: Troubleshooting Guide
This section addresses common experimental problems in a "Problem, Probable Cause, and Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Investigation |
| Inconsistent biological activity or decreasing potency in multi-day experiments. | Hydrolytic Degradation: The active compound is degrading in your aqueous assay buffer, leading to a lower effective concentration over time. | 1. Prepare Fresh Solutions: Always prepare working solutions of the compound immediately before use from a freshly prepared DMSO stock. 2. pH Control: If your assay permits, use a buffer with a slightly acidic pH (6.0-6.5) to slow the rate of hydrolysis. 3. Time-Course Analysis: Perform a time-course stability study. Analyze the purity of your compound in the final assay buffer via HPLC at T=0, 2, 4, 8, and 24 hours to quantify the rate of degradation under your specific experimental conditions. |
| Appearance of a new, more polar peak in HPLC analysis of a working solution. | Formation of Hydroxy-Acetamide Degradant: The primary degradation product, 2-hydroxy-n-[2-(3-methoxyphenyl)ethyl]acetamide, is more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column. | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the parent compound minus the mass of Cl (35.45 u) plus the mass of OH (17.01 u), a net loss of ~18.44 u. 2. Forced Degradation: To confirm, perform a forced degradation study. Briefly incubate a small sample in a mildly basic solution (e.g., pH 9 buffer) for 1-2 hours at 37°C. The new peak should increase significantly, confirming its identity as the hydrolysis product. |
| Solid material appears discolored, clumpy, or has a lower-than-expected melting point. | Improper Storage: The compound has likely been exposed to moisture and/or light over a prolonged period, leading to slow degradation even in the solid state. | 1. Do Not Use: Discard the compromised material as results will be unreliable. 2. Re-qualify New Material: Before use, verify the identity and purity of any new batch of the compound using standard analytical techniques (¹H-NMR, HPLC, melting point). 3. Implement Proper Storage: Ensure all users are aware of and adhere to the recommended storage conditions outlined in the FAQ (Q2). |
Section 3: Key Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
-
Objective: To provide a standardized procedure for handling the solid compound and preparing a stable stock solution.
-
Rationale: Chloroacetamides are reactive and potentially hazardous.[5] Using an anhydrous aprotic solvent for the stock solution prevents premature hydrolysis, preserving the compound's integrity before its introduction into an aqueous medium.
Procedure:
-
Handle the solid compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Accurately weigh the desired amount of the solid.
-
Dissolve the solid in anhydrous, HPLC-grade dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C. Before use, thaw an aliquot completely and bring it to room temperature. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Hydrolytic Stability in an Experimental Buffer
-
Objective: To determine the rate of degradation of the compound in a specific aqueous buffer.
-
Rationale: This protocol provides a quantitative measure of stability, allowing researchers to define a reliable experimental window during which the compound concentration remains within an acceptable range (e.g., >95% of initial concentration).
Procedure:
-
Prepare a Spiked Buffer Solution: Dilute your DMSO stock solution into your final experimental buffer to achieve the desired working concentration (ensure the final DMSO concentration is low, typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of this solution onto a calibrated HPLC system to obtain the initial purity profile and peak area of the parent compound.
-
Incubate: Place the remaining spiked buffer solution under your standard assay conditions (e.g., 37°C incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, place it in an HPLC vial, and inject it onto the HPLC system.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).
-
Detector: UV, at a wavelength determined by a UV scan of the compound (typically around 270-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Note: This is a starting point; the method must be optimized for your specific system.[6]
Section 4: Visualizations
Primary Degradation Pathway
Caption: Primary hydrolytic degradation of the parent compound.
Troubleshooting Workflow for Loss of Activity
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available from: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available from: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available from: [Link]
-
Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Available from: [Link]
-
2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. Available from: [Link]
-
Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. Available from: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available from: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Available from: [Link]
-
2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research. Available from: [Link]
-
Photochemical Transformations of Dichloroacetamide Safeners - NSF Public Access Repository. Available from: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. Available from: [Link]
-
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography - MDPI. Available from: [Link]
-
Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest. Available from: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group... - USGS. Available from: [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - Semantic Scholar. Available from: [Link]
Sources
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- 2. Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite - ProQuest [proquest.com]
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- 4. Buy 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | 40023-06-1 [smolecule.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide analogues. We will explore how structural modifications to this chemical scaffold influence its biological activity, with a particular focus on its potential as a melatonin receptor agonist and anticonvulsant. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative perspective supported by experimental data and protocols.
Introduction: The Versatile Chloroacetamide Scaffold
The 2-chloroacetamide moiety is a versatile pharmacophore found in a variety of biologically active compounds. Its reactivity and ability to form stable amide linkages make it a valuable building block in medicinal chemistry. The parent compound, this compound, presents a core structure with several points for modification, allowing for the fine-tuning of its pharmacological profile. Our exploration will focus on how changes to the aromatic ring, the ethyl linker, and the acetamide group impact the compound's interaction with biological targets.
Comparative Analysis of Biological Activities
The this compound scaffold has been investigated for several biological activities. Here, we compare its potential in two key areas: melatonin receptor agonism and anticonvulsant effects, with a brief mention of its antimicrobial properties.
Melatonin Receptor Agonism
The structural similarity of the N-[2-(3-methoxyphenyl)ethyl] portion of the molecule to melatonin, a key regulator of the circadian rhythm, suggests a potential interaction with melatonin receptors (MT1 and MT2). Melatonin receptor agonists are used in the treatment of sleep disorders and have potential applications in other neurological conditions.
-
The 3-Methoxyphenyl Group: The methoxy group at the 3-position of the phenyl ring is a common feature in many melatonin receptor agonists. It is believed to mimic the 5-methoxy group of melatonin, which is crucial for receptor binding. Moving the methoxy group to the 2- or 4-position generally leads to a decrease in affinity.
-
The Ethyl Linker: The two-carbon linker between the aromatic ring and the amide nitrogen is optimal for maintaining the correct spatial orientation for receptor interaction. Shortening or lengthening this chain can disrupt the binding pose.
-
The Acetamide Moiety: The N-acetyl group is a key hydrogen bond donor and acceptor. The presence of the chloroacetyl group in our lead compound introduces an electrophilic center, which could potentially form covalent bonds with receptor residues, leading to prolonged or irreversible agonism. However, this could also lead to off-target effects and toxicity. Replacing the chlorine with a hydrogen or a methyl group would be expected to modulate the potency and duration of action.
To contextualize the potential of these analogues, we compare them to melatonin and a known synthetic agonist, Ramelteon.
| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) | Notes |
| Melatonin | ~0.1 | ~0.5 | Endogenous ligand, high affinity |
| Ramelteon | ~0.03 | ~0.1 | FDA-approved hypnotic agent |
| Hypothetical Analogue 1 (3-OCH3, -CH2CH2-, -NHCOCHCl) | Predicted: 1-10 | Predicted: 5-20 | The chloroacetyl group may influence binding and kinetics. |
| Hypothetical Analogue 2 (4-OCH3, -CH2CH2-, -NHCOCHCl) | Predicted: >100 | Predicted: >100 | Shifting the methoxy group is expected to reduce affinity. |
| Hypothetical Analogue 3 (3-OCH3, -CH2CH2-, -NHCOCH3) | Predicted: 5-15 | Predicted: 10-30 | Removal of chlorine may result in a more classical reversible agonist profile. |
Note: The data for the hypothetical analogues are predicted based on established SAR principles for melatonin receptor agonists and require experimental validation.
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the MT1 and MT2 receptors.
Caption: Workflow for in vivo anticonvulsant activity screening.
Antimicrobial Activity
Some N-substituted 2-chloroacetamides have been reported to possess antibacterial and antifungal properties. [1][2]The proposed mechanism often involves the alkylation of essential biomolecules within the microorganism due to the reactive chloroacetyl group.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the phenyl ring, plays a crucial role in its ability to penetrate the microbial cell wall and membrane.
-
The Chloroacetyl Moiety: This group is the primary driver of antimicrobial activity through its ability to alkylate sulfhydryl groups in enzymes and other proteins, leading to microbial cell death.
Due to the non-specific nature of this potential antimicrobial action and the associated risk of toxicity in a therapeutic context, this activity is generally considered a secondary or off-target effect for compounds being developed for CNS indications.
Synthesis and Characterization
The synthesis of this compound analogues is typically achieved through a straightforward acylation reaction. [2][3][4]
-
Starting Material: Begin with the commercially available 2-(3-methoxyphenyl)ethylamine or a suitably substituted analogue.
-
Acylation: React the primary amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) at a reduced temperature (0-5 °C) to control the exothermic reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid, base, and brine to remove unreacted starting materials and by-products. The organic layer is then dried and concentrated. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: General synthetic scheme for the target compound.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel CNS-active agents. The key takeaways from this comparative analysis are:
-
Melatonin Receptor Agonism: The N-[2-(3-methoxyphenyl)ethyl] moiety is a strong indicator of potential melatonin receptor activity. Modifications should focus on fine-tuning the electronics and sterics of the aromatic ring and exploring alternatives to the chloroacetyl group to balance potency and safety.
-
Anticonvulsant Potential: The overall structure is amenable to modifications that could lead to potent anticonvulsant activity. The role of the chloroacetyl group here is less defined and warrants further investigation to understand its contribution to efficacy versus toxicity.
-
The Double-Edged Sword of the Chloroacetyl Group: While potentially contributing to potent and long-lasting activity through covalent interactions, the chloroacetyl group also raises significant flags for non-specific reactivity and potential toxicity. Future work should prioritize the synthesis and evaluation of analogues where the chlorine is replaced with other small, non-reactive groups to assess the necessity of this electrophilic center for the desired biological activity.
Further research should focus on the synthesis of a focused library of analogues with systematic variations to the aromatic ring and the N-acyl group. Comprehensive in vitro and in vivo testing will be essential to validate the predicted activities and to establish a clear and quantitative structure-activity relationship for this promising class of compounds.
References
-
Hanumant B., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
-
(2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]
-
(2022). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]
-
(2023). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
-
Caceres, L., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Available at: [Link]
-
Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. PMC. Available at: [Link]
-
de Oliveira, L. C. S., et al. (2022). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]
-
(2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Stauch, B., et al. (2019). Structure-based discovery of potent and selective melatonin receptor agonists. PMC. Available at: [Link]
-
Ghiurtu, I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]
-
Bedini, A., et al. (2018). Melatonin, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793),... ResearchGate. Available at: [Link]
-
PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem. Available at: [Link]
-
Starkey, S. J., & Sapolsky, R. M. (1998). Melatonin analogues as agonists and antagonists in the circadian system and other brain areas. PubMed. Available at: [Link]
-
Shulgin, O., & Galkin, O. (2019). In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. MDPI. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
